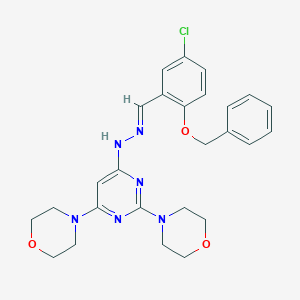![molecular formula C28H34BrN7O2 B304956 2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B304956.png)
2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that combines a benzaldehyde derivative with a triazine hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and solvent. The resulting intermediate is then reacted with 4,6-dipiperidin-1-yl-1,3,5-triazine-2-hydrazine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: Contains additional halogen and hydroxyl groups.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A triazine derivative with different substituents.
Uniqueness
The uniqueness of 2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H34BrN7O2 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H34BrN7O2/c1-37-25-18-22(10-13-24(25)38-20-21-8-11-23(29)12-9-21)19-30-34-26-31-27(35-14-4-2-5-15-35)33-28(32-26)36-16-6-3-7-17-36/h8-13,18-19H,2-7,14-17,20H2,1H3,(H,31,32,33,34)/b30-19+ |
InChI Key |
QPGWSBWJJHYJIC-NDZAJKAJSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=C(C=C5)Br |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=C(C=C5)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304873.png)
![4-[(2E)-2-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304875.png)
![(2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B304877.png)
![N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B304879.png)
![4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B304882.png)
![(2E)-N-benzyl-2-({1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide](/img/structure/B304885.png)
![2-[(E)-{2-[(5-amino-1,3,4-thiadiazol-2-yl)acetyl]hydrazinylidene}methyl]-4-bromophenyl 4-methylbenzenesulfonate](/img/structure/B304886.png)
![3-[(E)-{2-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-1-[2-(2-methylphenoxy)ethyl]-1H-indole](/img/structure/B304887.png)
![3-[(E)-{2-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-indole](/img/structure/B304888.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (2,6-dipyrrolidin-1-ylpyrimidin-4-yl)hydrazone](/img/structure/B304889.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B304890.png)
![4,4'-{6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]pyrimidine-2,4-diyl}dimorpholine](/img/structure/B304891.png)
![4-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304892.png)

